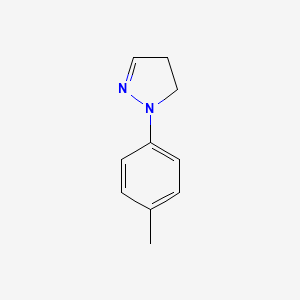
1-P-Tolyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-P-Tolyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a p-tolyl group. This compound is part of the broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-P-Tolyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and can be carried out under mild conditions, yielding high purity products . Another method involves the reaction of hydrazonoyl halides with various halogenated compounds, leading to the formation of pyrazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as microwave-assisted synthesis in aqueous media. This method is not only efficient but also environmentally friendly, aligning with the goals of sustainable chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: 1-P-Tolyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit enhanced biological activities and improved physicochemical properties .
Wissenschaftliche Forschungsanwendungen
1-P-Tolyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-P-Tolyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, its inhibitory effect on monoamine oxidase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters. This interaction can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
- 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 1-Phenyl-4,5-dihydro-1H-pyrazole
- 3-Amino-1-(5-(4-cyanophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,10-dioxo-5,10-dihydro-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile
Uniqueness: 1-P-Tolyl-4,5-dihydro-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique biological activities and physicochemical properties. Its p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other pyrazole derivatives .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C10H12N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
ORDKRLFWJUCKCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



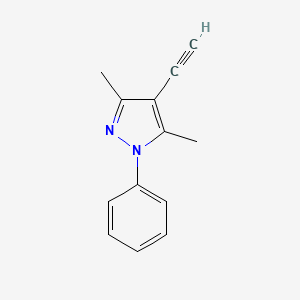
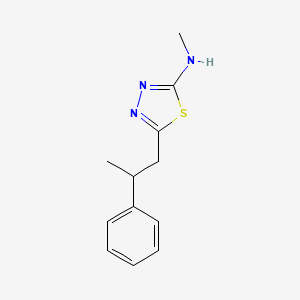
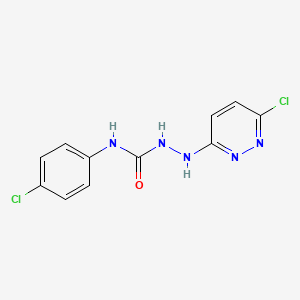
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)
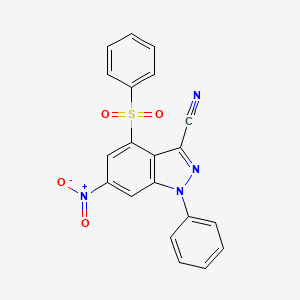
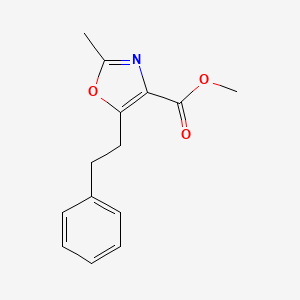
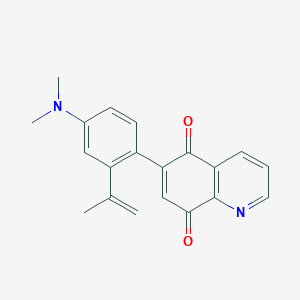
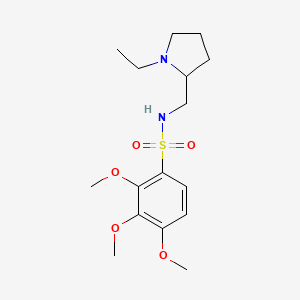
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
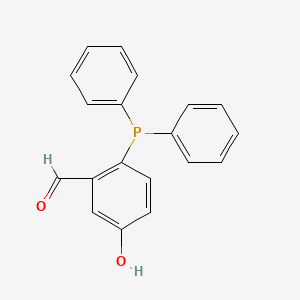

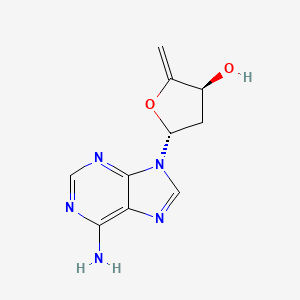
![3-Phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B15211295.png)
